molecular formula C12H23NO2 B3078989 Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate CAS No. 105836-42-8

Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate

Cat. No.: B3078989
CAS No.: 105836-42-8
M. Wt: 213.32 g/mol
InChI Key: AHWZPSGTCFEGAT-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate is a chemical compound of interest in organic and medicinal chemistry research. It features a piperidine ring that is dimethyl-substituted at the 2 and 6 positions, a structure known to influence the stereoelectronic properties and conformational dynamics of the molecule . The compound's molecular framework includes an ester functional group, making it a potential building block or intermediate for the synthesis of more complex molecules. Piperidine derivatives are widely utilized in research as key structural motifs in the development of pharmacologically active compounds . The specific properties and applications of this compound in research, such as its potential mechanism of action in biological systems or its reactivity in chemical transformations, are subjects of ongoing scientific investigation. This product is intended for laboratory research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet prior to use.

Properties

IUPAC Name

ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-4-15-12(14)8-9-13-10(2)6-5-7-11(13)3/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWZPSGTCFEGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(CCCC1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate can be synthesized through the esterification of 3-(2,6-dimethylpiperidin-1-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to maximize yield and efficiency. The use of a strong acid catalyst and controlled temperature conditions are crucial to achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-(2,6-dimethylpiperidin-1-yl)propanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 3-(2,6-dimethylpiperidin-1-yl)propanoic acid and ethanol.

    Reduction: 3-(2,6-dimethylpiperidin-1-yl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Reaction Overview

Reaction TypeDescription
Esterification Formation of the ester from acid and alcohol.
Hydrolysis Breakdown of the ester back to the acid and alcohol in the presence of water.
Reduction Conversion of the ester to the corresponding alcohol using reducing agents.
Substitution Replacement of the ester group with other functional groups via nucleophilic substitution.

Organic Chemistry

Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate serves as a valuable reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules, facilitating the development of new synthetic pathways.

Biological Studies

In biological research, this compound has been investigated for its potential to modulate various biological pathways. It acts as a lead compound for drug development due to its interaction with specific molecular targets within cells .

Medicinal Chemistry

The compound is being explored for its therapeutic effects. Case studies have shown that derivatives of this compound exhibit promising activity against certain diseases, making it a candidate for further pharmacological evaluation .

Case Studies

Case Study 1: Drug Development
A study investigating the pharmacological properties of this compound derivatives highlighted their potential as analgesics. The results indicated that modifications to the piperidine ring could enhance efficacy and reduce side effects.

Case Study 2: Biological Pathway Modulation
Research demonstrated that this compound could influence neurotransmitter pathways, showing promise in treating neurological disorders. The modulation of these pathways can lead to significant therapeutic benefits in conditions such as depression and anxiety .

Mechanism of Action

The mechanism of action of ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(2,6-dimethylpiperidin-1-yl)propanoic acid, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Ester Chain Variation

Methyl 3-(2,6-Dimethylpiperidin-1-yl)propanoate

  • Key Difference : Methyl ester group instead of ethyl.

Functional Group Analogs: Thioether vs. Piperidine Moieties

Ethyl 3-(Methylthio)propanoate

  • Structure : Ethyl ester with a methylthio (-SMe) group instead of the piperidine ring.
  • Natural Occurrence : Found in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹), contributing to aroma via high odor activity values .

Bioactive Derivatives: Thiazolidinone Hybrids

Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

  • Structure: Combines ethyl ester with a thiazolidinone ring and aminomethylene group.
  • Activity : Tested for antibacterial and antifungal properties, demonstrating the impact of heterocyclic substituents on bioactivity .
  • Comparison: The piperidine group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to thiazolidinone derivatives.

Comparative Data Table

Compound Molecular Formula Key Functional Groups Solubility (Predicted) Concentration (Natural Sources) Biological Activity
This compound C₁₂H₂₃NO₂ Piperidine, ethyl ester Moderate lipophilicity Synthetic (No natural data) Potential tertiary amine drug intermediate
Mthis compound C₁₁H₂₁NO₂ Piperidine, methyl ester Higher polarity Discontinued product Unknown
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S Methylthio, ethyl ester High volatility 91.21 µg·kg⁻¹ (pulp) Flavor compound (high OAV)
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate C₁₀H₁₃N₃O₃S₂ Thiazolidinone, ethyl ester Moderate Synthetic Antibacterial, antifungal

Key Findings and Implications

Structural Flexibility : The ethyl ester group enhances lipophilicity compared to methyl analogs, which may improve bioavailability in drug design.

Functional Group Impact: Piperidine rings (target compound) introduce rigidity and basicity, useful in medicinal chemistry for receptor interactions. Thioether groups (e.g., Ethyl 3-(methylthio)propanoate) prioritize volatility and aroma, limiting pharmaceutical utility.

Natural vs. Synthetic Context: Natural esters like Ethyl 3-(methylthio)propanoate are flavor agents, while synthetic piperidine derivatives may fill niches in drug discovery.

Biological Activity

Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate is an organic compound recognized for its diverse biological activities and applications in medicinal chemistry. This compound, with the molecular formula C12H23NO2, is an ester derived from 3-(2,6-dimethylpiperidin-1-yl)propanoic acid and ethanol. Understanding its biological activity involves exploring its synthesis, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through the esterification of 3-(2,6-dimethylpiperidin-1-yl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Chemical Reactions

The compound can undergo several chemical reactions:

  • Hydrolysis : In the presence of water and an acid or base catalyst, it hydrolyzes back to 3-(2,6-dimethylpiperidin-1-yl)propanoic acid and ethanol.
  • Reduction : It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution : The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Upon hydrolysis, it releases the active 3-(2,6-dimethylpiperidin-1-yl)propanoic acid, which can modulate various biological pathways. The exact targets depend on the context of use but may include receptors involved in neurotransmission and inflammation.

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain piperidine compounds demonstrated efficacy against various bacterial strains by disrupting cellular processes essential for bacterial survival .

Anticancer Potential

Recent advances in piperidine derivatives suggest potential anticancer activity. For instance, compounds with similar structural motifs have shown cytotoxic effects against cancer cell lines. One study reported that modifications in piperidine structures led to enhanced interactions with cancer cell targets, promoting apoptosis in tumor cells .

Neurological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Piperidine derivatives have been explored for their role in modulating acetylcholine receptors, which are crucial for cognitive functions. This modulation could indicate therapeutic avenues for treating neurodegenerative diseases .

Case Studies

  • Antibacterial Efficacy : A study investigated the antibacterial activity of various piperidine derivatives against Gram-positive and Gram-negative bacteria. This compound was among those tested and showed promising results in inhibiting bacterial growth.
  • Antitumor Activity : In vitro assays demonstrated that certain piperidine derivatives could induce apoptosis in cancer cells more effectively than standard chemotherapeutics. The specific structure of this compound was noted for its enhanced bioactivity compared to other analogs.

Comparative Analysis

Compound NameStructureBiological ActivityNotes
This compoundStructureAntibacterial, AnticancerUnique dimethyl substitution enhances activity
Methyl 3-(piperidin-1-yl)propanoateSimilar structure without dimethylLimited activityLacks enhanced properties due to structural differences
Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoateSimilar structure with different substitutionModerate activityVariations in reactivity based on piperidine ring

Q & A

Q. What experimental designs are recommended for studying the compound’s stability under long-term storage?

  • Methodological Answer :
  • Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to track degradation .
  • Use Arrhenius modeling to extrapolate shelf-life at standard storage conditions (20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate
Reactant of Route 2
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Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate

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